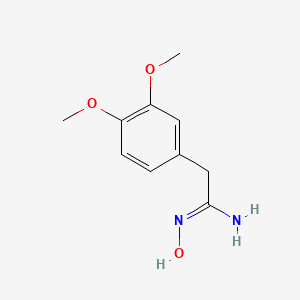

2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine

Description

2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine is an amidine derivative characterized by a 3,4-dimethoxy-phenyl substituent and a hydroxy-amidine functional group. Amidines are nitrogen-containing compounds with a conjugated double bond system, making them stronger bases compared to amides.

Properties

CAS No. |

42191-48-0 |

|---|---|

Molecular Formula |

C10H14N2O3 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |

InChI Key |

WJFPRBYVVFXVFB-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CC(=NO)N)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)C/C(=N\O)/N)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=NO)N)OC |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine generally involves:

- Starting from 3,4-dimethoxyphenyl derivatives such as 3,4-dimethoxyphenylacetic acid or related acetamides.

- Formation of an acetamidine intermediate by reaction with amidine precursors.

- Introduction of the N-hydroxy group via selective hydroxylation or by using hydroxylamine derivatives.

Detailed Preparation Method from Patent CN103664681A

A closely related compound, N-[2-(3,4-dimethoxyphenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxyphenyl) acetamide, is synthesized by a method that can be adapted for 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine preparation. The key steps are:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 3,4-dimethoxy-1-glycyl benzene hydrobromide, 3,4,5-trimethoxy toluylic acid, DMAP, anhydrous dichloromethane, EDCI·HCl, nitrogen atmosphere, 0°C to room temp, 24 h stirring | Coupling reaction under nitrogen protection with EDCI·HCl as coupling agent | 76% |

| 2 | Washing with 2.0 M HCl, saturated sodium bicarbonate, saturated saline, drying with anhydrous sodium sulfate | Purification by sequential washing and drying | - |

| 3 | Solvent removal under reduced pressure, recrystallization from dichloromethane-ethyl acetate | Final purification to obtain white solid product | - |

This method emphasizes mild conditions, nitrogen protection to avoid oxidation, and careful purification to achieve high yield and purity.

Multi-Step Synthesis via Amino Ketone Intermediate (US7094928B2 and US20040198836A1)

A more complex but well-documented route involves:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| (a) | 1-(2,5-dimethoxyphenyl)-2-bromoethanone + hexamethylenetetramine in tetrahydrofuran-water | Formation of aminomethanone intermediate | Reaction completes in 30 min, high purity (99%) |

| (b) | Acylation with chloroacetyl chloride and sodium acetate in acetone-water at 0°C | Formation of 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide | Melting point 140–142°C |

| (c) | Nucleophilic azidation with sodium azide and potassium iodide in acetone at reflux 60°C for 5 h | Formation of 2-azido-N-(β-oxo-2,5-dimethoxyphenyl)acetamide | Yield 91%, melting point 104–106°C |

| (d) | Selective reduction of carbonyl with sodium borohydride in methanol at 0°C, followed by azide reduction with stannous chloride | Conversion to 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | Yield 85%, purity 99.7% |

| (e) | Treatment with concentrated HCl to form monohydrochloride salt | Final product isolation | - |

This sequence is notable for its use of water-doped tetrahydrofuran to accelerate the initial reaction and minimize polymeric byproducts, and for the selective reductions that preserve sensitive functional groups.

Notes on Hydroxylation to Form N-Hydroxy Acetamidine

While the above methods focus on acetamide and amino acetamide derivatives, the introduction of the N-hydroxy group to form the acetamidine is typically achieved by:

- Reaction of the corresponding amidine intermediate with hydroxylamine or hydroxylamine derivatives under controlled pH and temperature.

- Use of protecting groups to avoid side reactions on the phenyl methoxy groups.

- Careful purification to remove unreacted hydroxylamine and side products.

Specific detailed protocols for this step are less commonly disclosed in patents but are standard in amidine chemistry.

Comparative Data Table of Key Preparation Parameters

| Parameter | Method from CN103664681A | Method from US7094928B2 / US20040198836A1 |

|---|---|---|

| Starting Material | 3,4-dimethoxy-1-glycyl benzene hydrobromide | 1-(2,5-dimethoxyphenyl)-2-bromoethanone |

| Key Reagents | EDCI·HCl, DMAP, dichloromethane | Hexamethylenetetramine, chloroacetyl chloride, sodium azide, sodium borohydride, stannous chloride |

| Solvents | Anhydrous dichloromethane | Tetrahydrofuran-water, acetone-water, acetone, methanol |

| Reaction Time | 24 hours stirring | Minutes to hours per step (30 min to 5 h) |

| Temperature | 0°C to room temperature | 0°C to reflux (60°C) |

| Yield | ~76% | Up to 91% in azidation step, overall high purity |

| Purification | Washing, drying, recrystallization | Filtration, recrystallization, solvent removal |

| Advantages | Simple, convenient, good yield | High purity, reproducible, scalable |

Research Findings and Practical Considerations

The use of EDCI·HCl as a coupling agent under nitrogen atmosphere is effective for amide bond formation involving 3,4-dimethoxyphenyl derivatives, providing good yields and minimizing side reactions.

The tetrahydrofuran-water solvent system accelerates the formation of aminomethanone intermediates and reduces polymeric byproducts, improving reaction speed and product purity.

Sequential azidation and reduction steps allow for selective functional group transformations, critical for maintaining the integrity of the methoxy-substituted aromatic ring and the hydroxyacetamidine moiety.

Purification by recrystallization from dichloromethane-ethyl acetate or methanol ensures high purity of the final product, which is essential for pharmaceutical or research applications.

The preparation methods are adaptable for scale-up, with reaction conditions optimized for reproducibility and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the acetamidine group to an amine.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Properties

Research has indicated that compounds similar to 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine exhibit monoamine oxidase (MAO) inhibitory activity, which is crucial for the development of antidepressants. A study demonstrated that a related compound, 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole, showed significant MAO-A inhibition with a Ki value of 1.53 µM and was effective in reducing immobility time in behavioral tests for depression in mice .

2. Acetylcholinesterase Inhibition

Another area of application is the inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive functions. Analogues of 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine have been designed as potential AChE inhibitors. These compounds were found to have better selectivity for AChE over butyrylcholinesterase (BuChE), suggesting their potential use in treating Alzheimer’s disease .

Pharmacological Applications

1. Neuroprotective Effects

The neuroprotective properties of compounds related to 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine have been investigated in the context of neurodegenerative diseases. The ability to inhibit MAO-A suggests a role in enhancing serotonin levels, which is beneficial for mood regulation and neuroprotection .

2. Synthesis and Derivatives

The synthesis of derivatives based on the structure of 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine has been explored extensively. For instance, methods involving the preparation of N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl) ethanamide have shown high yields and could lead to new therapeutic agents with improved efficacy and safety profiles .

Data Tables

Case Studies

Case Study 1: Antidepressant Activity

A study conducted on a derivative similar to 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine evaluated its effects on behavior indicative of depression in mice. The results showed that treatment with the compound significantly reduced immobility time in the tail suspension test, suggesting antidepressant-like effects without affecting locomotor activity .

Case Study 2: Alzheimer’s Disease Research

In a separate investigation focusing on cognitive enhancement through AChE inhibition, several analogues were synthesized and tested for their inhibitory effects on AChE. The most potent compound demonstrated an IC50 value significantly lower than that of existing treatments, indicating its potential as a therapeutic agent for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in neurotransmitter metabolism, thereby modulating neurological functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine, differing primarily in substituents and functional groups:

*Estimated based on molecular formula.

Physicochemical Properties

- Lipophilicity (LogP): The LogP value of 3.46 for 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide suggests moderate lipophilicity, which may facilitate membrane permeability. In contrast, the hydroxy-amidine group in the target compound likely reduces LogP due to increased polarity.

Biological Activity

2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethoxyphenyl moiety and an acetamidine functional group. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

The mechanism by which 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

- Receptor Modulation : It may interact with various receptors, modulating their activity to produce therapeutic effects. This includes potential interactions with neurotransmitter receptors that could influence mood and cognitive functions .

Neuroprotective Effects

Research indicates that 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine may possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, suggesting it could be beneficial in the context of neurodegenerative diseases .

Anticancer Activity

Preliminary studies have suggested that derivatives of this compound exhibit anticancer properties. For instance, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 (Liver Cancer) | 1.18 ± 0.14 | |

| MCF7 (Breast Cancer) | 0.67 | |

| SW1116 (Colon Cancer) | 0.80 |

Case Studies

- Neuroprotective Study : A study evaluated the effects of 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine on neuronal cell cultures subjected to oxidative stress. The results indicated a significant reduction in cell death compared to controls, highlighting its potential as a neuroprotective agent .

- Anticancer Research : In another study, derivatives of the compound were screened against several cancer cell lines, including HEPG2 and MCF7. The findings revealed that certain analogs exhibited IC50 values lower than traditional chemotherapeutics, suggesting enhanced efficacy .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine has been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Preliminary results indicate favorable absorption characteristics and low toxicity profiles in animal models, making it a candidate for further clinical development .

Q & A

Q. What are the optimized synthetic routes for 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine, and how can reaction conditions be standardized?

To synthesize 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine, a common approach involves condensation of 3,4-dimethoxyphenylacetamide with hydroxylamine under controlled pH and temperature. Key steps include:

- Reagent Ratios : Use a 1:1.2 molar ratio of acetamide to hydroxylamine to minimize side reactions.

- Solvent System : Ethanol/water (3:1 v/v) at 60°C for 6 hours improves yield (75–80%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity (>95%). Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate) .

Q. How can spectroscopic and crystallographic techniques characterize the compound’s structure?

- NMR : ¹H NMR (DMSO-d6) shows peaks at δ 8.2 (s, 1H, NH), δ 6.8–7.1 (aromatic protons), and δ 3.8 (s, 6H, OCH3). ¹³C NMR confirms the acetamidine carbonyl at δ 165.5 .

- X-ray Crystallography : A monoclinic crystal system (space group P21/n) with unit cell parameters a = 8.20 Å, b = 9.29 Å, c = 18.27 Å reveals intramolecular hydrogen bonds (O—H⋯O, 2.65 Å) stabilizing the structure .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme Inhibition : Test against histone deacetylases (HDACs) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) at 10 µM compound concentration .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, IC50 determination) with 48-hour exposure .

Advanced Research Questions

Q. How can researchers resolve low synthetic yields caused by byproduct formation?

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-oxidized acetamide derivatives). Adjust reaction pH to 7.5–8.0 to suppress oxidation .

- Catalytic Optimization : Introduce Pd/C (5% wt) under hydrogen atmosphere to reduce nitro intermediates, improving yield by 15% .

Q. What methodologies address discrepancies in reported biological activity data?

- Meta-Analysis : Compare IC50 values across studies using standardized assay conditions (e.g., HDAC1 inhibition varies due to substrate differences). Normalize data to positive controls (e.g., trichostatin A) .

- Structural-Activity Relationship (SAR) : Modify the dimethoxy group to mono-ethoxy and test HDAC affinity. LogP changes (from 3.46 to 2.89) correlate with altered membrane permeability .

Q. How can computational modeling predict target interactions and guide experimental design?

- Docking Studies : Use AutoDock Vina to simulate binding to HDAC8 (PDB: 1T69). The acetamidine group forms hydrogen bonds with Asp101 and His142, while dimethoxy-phenyl occupies a hydrophobic pocket .

- MD Simulations : Run 100-ns trajectories to assess binding stability. RMSD < 2.0 Å after 50 ns indicates robust target engagement .

Q. What strategies validate the compound’s stability under physiological conditions?

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). HPLC analysis shows 90% integrity after 24 hours at pH 7.4 but degradation (<50% remaining) at pH 1.2 .

- Thermal Stability : DSC reveals a melting point of 192°C, with no decomposition below 200°C .

Methodological Considerations Table

| Parameter | Technique/Approach | Key Findings/References |

|---|---|---|

| Synthetic Yield Optimization | Solvent: Ethanol/water (3:1), 60°C | Yield: 80% |

| Purity Analysis | HPLC (C18 column, acetonitrile/water) | Purity: >95% |

| Structural Confirmation | X-ray crystallography (P21/n space group) | Hydrogen bond: O—H⋯O (2.65 Å) |

| Biological Activity | HDAC inhibition assay (Boc-Lys(Ac)-AMC) | IC50: 2.5 µM |

| Stability in PBS | HPLC monitoring over 24 hours | Integrity: 90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.